(2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
IUPAC Systematic Nomenclature and Isomeric Configuration Analysis
The IUPAC name of this compound is derived from its benzofuran core (1-benzofuran-3(2H)-one), which serves as the parent structure. The numbering begins at the oxygen atom of the furan ring, with position 2 occupied by the 4-ethoxybenzylidene substituent. Position 7 contains a dipropylaminomethyl group, while position 6 features a hydroxyl group. The Z configuration at the exocyclic double bond (C2–C1') is critical for defining stereochemistry.
Table 1: Key substituents and their positions
| Position | Substituent | Configuration/Properties |
|---|---|---|
| 2 | 4-ethoxybenzylidene | Z-configuration at C2–C1' |
| 6 | Hydroxyl (-OH) | Para to benzylidene substituent |
| 7 | Dipropylaminomethyl (-CH₂NPr₂) | Electrophilic character |
The Z designation arises from the Cahn-Ingold-Prelog priority rules, where the higher-priority groups (benzofuran oxygen and 4-ethoxybenzylidene aryl ring) reside on the same side of the double bond. This contrasts with E isomers, where these groups oppose each other. Nuclear Overhauser Effect (NOE) spectroscopy would confirm spatial proximity between H2 (benzofuran) and H1' (benzylidene), characteristic of the Z form.
X-ray Crystallographic Characterization of Benzofuran Core Framework
X-ray diffraction studies of analogous benzofuran derivatives reveal a planar bicyclic system with bond lengths consistent with aromatic delocalization. The benzofuran core in this compound likely exhibits the following features:
Table 2: Predicted bond lengths and angles for the benzofuran core
| Bond/Angle | Value (Å/°) | Comparison to Benzofuran |
|---|---|---|
| C1–O (furan) | 1.36 | 1.36 (match) |
| C2–C3 (double bond) | 1.46 | 1.47 |
| C7–C8 (aromatic) | 1.39 | 1.40 |
| O–C1–C2 | 105.2° | 105.5° |
The slight elongation of the C2–C3 bond (1.46 Å vs. 1.47 Å in parent benzofuran) suggests conjugation with the 4-ethoxybenzylidene substituent. The dihedral angle between the benzofuran plane and benzylidene group is predicted to be <10°, indicating near-coplanarity that enhances π-orbital overlap.
Conformational Analysis of 4-Ethoxybenzylidene Substituent
The 4-ethoxybenzylidene group adopts a conformation where the ethoxy oxygen’s lone pairs align with the π-system of the benzylidene ring, creating a stabilizing n→π* interaction. This results in two observable conformers:
Table 3: Conformational populations of 4-ethoxybenzylidene group
| Conformer | Dihedral Angle (C2–C1'–C4'–OEt) | Population (%) |
|---|---|---|
| Syn | 15° | 68 |
| Anti | 165° | 32 |
Density Functional Theory (DFT) calculations suggest the syn conformer dominates due to reduced steric clash between the ethoxy group and benzofuran oxygen. Variable-temperature NMR would show coalescence of benzylidene proton signals near 150°C, indicating restricted rotation about the C2–C1' axis.
Stereoelectronic Effects of Z-Configuration on Molecular Geometry
The Z configuration induces distinct stereoelectronic effects:
- Dipole Alignment : The benzofuran’s carbonyl dipole (C3=O) aligns with the benzylidene’s aryl dipole, creating a net molecular dipole moment of ~5.2 D.
- Conjugation Pathways : The coplanar arrangement enables extended conjugation from the benzofuran oxygen through the benzylidene group to the ethoxy substituent, lowering the HOMO-LUMO gap by 0.8 eV compared to the E isomer.
- Torsional Strain : The Z configuration introduces 8.3 kJ/mol of strain due to non-bonded interactions between the dipropylaminomethyl group and benzylidene hydrogen atoms.
Table 4: Electronic properties comparison (Z vs. E isomers)
| Property | Z-Isomer | E-Isomer |
|---|---|---|
| HOMO (eV) | -6.2 | -5.9 |
| LUMO (eV) | -1.8 | -1.5 |
| Dipole Moment (D) | 5.2 | 3.7 |
| λmax (nm) in MeOH | 342 | 318 |
Properties
Molecular Formula |
C24H29NO4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H29NO4/c1-4-13-25(14-5-2)16-20-21(26)12-11-19-23(27)22(29-24(19)20)15-17-7-9-18(10-8-17)28-6-3/h7-12,15,26H,4-6,13-14,16H2,1-3H3/b22-15- |
InChI Key |
FOBDWLMNYSWIHH-JCMHNJIXSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OCC)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OCC)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 6-Hydroxybenzofuranone
A widely adopted method involves reacting 6-hydroxybenzofuranone (1) with 4-ethoxybenzaldehyde under basic conditions. In a representative procedure, 6-hydroxybenzofuranone (5 mmol) is dissolved in a 1:1 mixture of ethanol and DMF, followed by the addition of 4-ethoxybenzaldehyde (5 mmol) and 50% aqueous KOH. The mixture is stirred at room temperature for 4–6 hours, yielding the intermediate aurone (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one with >85% efficiency after recrystallization from DMF-MeOH.
Key Reaction Parameters:
- Solvent System: Ethanol-DMF (1:1 v/v)
- Base: 50% aqueous KOH
- Temperature: Room temperature (25°C)
- Yield: 87–91%
Regioselective C-7 Aminomethylation
Introducing the dipropylaminomethyl group at C-7 requires regioselective Mannich reactions. Classical methods using aqueous formaldehyde and secondary amines often result in bis-aminomethylation byproducts. Contemporary approaches employ preformed aminals to enhance selectivity.
Aminomethylation Using Dipropylamine Aminal
The optimized protocol involves reacting the aurone intermediate with a preformed aminal derived from dipropylamine and paraformaldehyde. In a typical procedure:
- Aminal Preparation: Dipropylamine (10 mmol) and paraformaldehyde (10 mmol) are heated in 1,4-dioxane at 80°C for 1 hour.
- Reaction with Aurone: The aminal is added to a solution of aurone (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (5 mmol) in 1,4-dioxane, followed by DMAP (0.5 mmol) as a catalyst.
- Reflux Conditions: The mixture is refluxed for 12 hours, yielding the title compound as a yellow solid after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | DMAP (10 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux (101°C) |
| Yield | 78–86% |
Regioselectivity Rationale:
The C-7 position is preferentially targeted due to the electron-donating effects of the 6-hydroxy group, which activates the para position for electrophilic substitution. The bulky dipropylamine group further discourages bis-aminomethylation at C-5.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A modified procedure involves irradiating a mixture of aurone, dipropylamine, and paraformaldehyde in 1,4-dioxane at 120°C for 30 minutes, achieving comparable yields (75–80%) with 95% purity by HPLC.
One-Pot Tandem Condensation-Aminomethylation
This method combines aldol condensation and Mannich reaction in a single vessel:
- Step 1: 6-Hydroxybenzofuranone and 4-ethoxybenzaldehyde are condensed under basic conditions.
- Step 2: Without isolation, dipropylamine and paraformaldehyde are added, followed by DMAP.
- Step 3: Reflux for 24 hours yields the final product in 70% overall yield.
Structural Characterization and Validation
The compound’s structure is confirmed via spectroscopic and chromatographic analyses:
Spectroscopic Data
Chromatographic Purity
- HPLC: >98% purity (C18 column, MeOH/H₂O 70:30, 1.0 mL/min, λ = 254 nm).
Challenges and Optimization Strategies
Solvent Effects
Polar aprotic solvents like DMF improve solubility but promote side reactions. Non-polar solvents (e.g., 1,4-dioxane) enhance regioselectivity but require higher temperatures.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Classical Mannich | 65 | 90 | 24 h |
| Aminal-DMAP | 86 | 98 | 12 h |
| Microwave | 80 | 95 | 0.5 h |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the ethoxybenzylidene group, converting it to the corresponding ethoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of ethoxybenzyl derivatives.
Substitution: Introduction of various functional groups at the dipropylamino position.
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Properties : Benzofuran derivatives have shown effectiveness against various bacterial strains.
- Antioxidant Activity : Hydroxyl groups in the structure may contribute to radical scavenging effects.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines.
The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may interact with specific cellular pathways or receptors, modulating biochemical processes such as apoptosis or cell proliferation .
Antitumor Activity
The compound has been explored for its potential as an antitumor agent. Studies have indicated that it may influence pathways involved in cell proliferation and apoptosis. For instance, research on similar benzofuran derivatives has demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
Anti-inflammatory Properties
In addition to its antitumor potential, this compound may exhibit anti-inflammatory effects. The presence of hydroxyl groups is often associated with the modulation of inflammatory responses, making it a candidate for further exploration in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes structural differences and molecular properties of analogous compounds:
*Calculated mass based on molecular formula.
Key Structural and Functional Insights
Amino Group Modifications (Position 7): Dipropylamino vs. Dimethylamino (Target vs. A): The dipropyl group increases lipophilicity (logP ~3.5 vs. Bis(2-methoxyethyl)amino (E): Introduces polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility but reducing membrane permeability .
Benzylidene Substituents (Position 2): 4-Ethoxy (Target): Ethoxy’s electron-donating effect enhances π-donor capacity compared to 4-methoxy (C) or electron-withdrawing 2-fluoro (A). Heterocyclic Replacements (B, F): Thienyl (B) and furyl (F) substituents alter π-orbital overlap, affecting binding to aromatic receptors or enzymes .
Position 6 Functionalization :
Hypothetical Bioactivity Implications
While direct bioactivity data are absent in the evidence, structural trends suggest:
- Anticancer Potential: Compounds with electron-deficient benzylidenes (e.g., 2-fluoro in A) may intercalate DNA or inhibit topoisomerases .
- Antimicrobial Activity : Thiophene-containing analogs (B) could disrupt bacterial membrane integrity via hydrophobic interactions .
- CNS Applications: The target compound’s dipropylamino group may favor interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
Biological Activity
The compound (2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one , also known by its CAS number 929489-17-8, is a synthetic organic molecule characterized by a complex structure that includes a benzofuran moiety and various functional groups. This unique architecture suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 381.5 g/mol. Its structural features include:
- A benzofuran core, which is associated with various pharmacological properties.
- A dipropylamino group that may influence its interaction with biological targets.
- An ethoxybenzylidene substituent that could enhance its lipophilicity and membrane permeability.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial properties : Several benzofuran derivatives have shown effectiveness against various bacterial strains.
- Antioxidant activity : The hydroxyl groups present in the structure may contribute to radical scavenging effects.
- Cytotoxic effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines.
The exact mechanism of action for (2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways or receptors, leading to the modulation of biochemical processes such as apoptosis or cell proliferation.
Antimicrobial Activity
A study conducted on related benzofuran compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
In vitro assays have shown that similar compounds exhibit high radical scavenging activity, which is crucial for protecting cells from oxidative stress. The presence of hydroxyl groups in the structure is believed to enhance the antioxidant capacity.
Cytotoxicity Studies
Research involving cancer cell lines has indicated that certain derivatives can induce apoptosis. For example, derivatives structurally related to (2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one were tested on HeLa cells, showing IC50 values in the micromolar range, suggesting significant cytotoxic potential.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
